

N-Valeryl-D-glucosamine quality control and purity assessment

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Compound of Interest

Compound Name: **N-Valeryl-D-glucosamine**

Cat. No.: **B15549908**

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Technical Support Center: N-Valeryl-D-glucosamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **N-Valeryl-D-glucosamine**.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for N-Valeryl-D-glucosamine?

A1: The typical purity specification for **N-Valeryl-D-glucosamine** is $\geq 98.0\%$.^{[1][2]} It is crucial to verify the purity of each batch to ensure the reliability and reproducibility of experimental results.

Q2: What are the common impurities that can be found in N-Valeryl-D-glucosamine?

A2: Common impurities may include starting materials from the synthesis, such as D-glucosamine, valeric acid, and residual solvents. Other potential impurities can arise from side reactions or degradation, and may include the α -anomer, di-acylated glucosamine derivatives, or small amounts of related sugars like galactosamine.^[3] In the synthesis of related N-acetyl-glucosamine, α -N,6-diacyetylglucosamine and the α -anomer have been identified as process-related impurities.^{[4][5]}

Q3: How should **N-Valeryl-D-glucosamine** be stored to ensure its stability?

A3: **N-Valeryl-D-glucosamine** should be stored at room temperature in a well-sealed container, protected from moisture.^[6] For long-term storage, it is advisable to keep it in a desiccator. Sample and standard solutions of similar compounds have shown stability for over a week to two months when stored properly.^{[7][8]}

Q4: What analytical techniques are most suitable for the quality control of **N-Valeryl-D-glucosamine**?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is ideal for purity assessment and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identification of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight and to aid in the structural elucidation of impurities.

Q5: Can forced degradation studies provide insights into the stability of **N-Valeryl-D-glucosamine**?

A5: Yes, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products and establishing the degradation pathways. This information is vital for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of **N-Valeryl-D-glucosamine**.

HPLC Analysis Troubleshooting

Problem	Potential Cause(s)	Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting)	<ol style="list-style-type: none">1. Inappropriate mobile phase pH.2. Column overload.3. Column contamination or degradation.4. Dissolution of sample in a solvent stronger than the mobile phase.	<ol style="list-style-type: none">1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amino sugars, a slightly acidic to neutral pH is often optimal.2. Reduce the injection volume or the concentration of the sample.3. Wash the column with a strong solvent, or if necessary, replace the column.4. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times	<ol style="list-style-type: none">1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column equilibration is insufficient.4. Pump malfunction or leaks.	<ol style="list-style-type: none">1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Equilibrate the column with the mobile phase for a sufficient time before injection.4. Check the HPLC system for leaks and ensure the pump is functioning correctly.
Ghost Peaks	<ol style="list-style-type: none">1. Contaminated mobile phase or injection solvent.2. Carryover from previous injections.3. Impurities in the sample.	<ol style="list-style-type: none">1. Use high-purity solvents and prepare fresh mobile phase.2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample.3. Ensure proper sample preparation and purification.
Low Signal Intensity	<ol style="list-style-type: none">1. Low sample concentration.2. Incorrect detection	<ol style="list-style-type: none">1. Increase the sample concentration or injection

wavelength. 3. Detector malfunction.

volume. 2. N-acylated glucosamines have a weak UV chromophore; a low wavelength (e.g., 195 nm) or an ELSD is recommended.^[7] [8] 3. Check the detector lamp and other settings.

NMR Analysis Troubleshooting

Problem	Potential Cause(s)	Recommended Solution(s)
Broad Peaks	1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Poor shimming.	1. Use a different solvent or adjust the sample concentration. 2. Purify the sample to remove metal contaminants. 3. Re-shim the spectrometer.
Unexpected Signals in the Spectrum	1. Presence of impurities. 2. Residual solvent peaks. 3. Presence of both α and β anomers.	1. Compare the spectrum with a reference standard and use 2D NMR techniques (e.g., COSY, HSQC) to identify the impurities. 2. Identify common solvent peaks based on their chemical shifts. 3. The anomeric protons of α and β anomers will appear as distinct signals. The ratio of these anomers can be determined by integrating their respective peaks. ^[9]
Poor Signal-to-Noise Ratio	1. Low sample concentration. 2. Insufficient number of scans.	1. Increase the sample concentration. 2. Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for related N-acylated glucosamine compounds.[7][8]

- Instrumentation: HPLC system with UV or ELSD detector.
- Column: Amino column (e.g., Phenomenex Luna NH₂, 250 x 4.6 mm, 5 µm) or a C18 column.[7]
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 75:25, v/v) with the pH adjusted to a suitable range (e.g., pH 6.0-7.5).[7][8]
- Flow Rate: 1.0 - 1.5 mL/min.[7][8]
- Column Temperature: Ambient or controlled at 25-30 °C.
- Detection:
 - UV: 195 nm[7][8]
 - ELSD: Drift tube temperature 50-70 °C, Nebulizer gas (Nitrogen) pressure 3-4 bar.
- Sample Preparation: Dissolve an accurately weighed amount of **N-Valeryl-D-glucosamine** in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Injection Volume: 10-20 µL.
- Quantification: Calculate the purity by the area percentage method, assuming the response factor for the impurities is the same as for the main component.

Structural Confirmation and Impurity Identification by NMR Spectroscopy

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated water (D_2O) or Deuterated methanol (CD_3OD).
- Sample Preparation: Dissolve 5-10 mg of **N-Valeryl-D-glucosamine** in approximately 0.6 mL of the deuterated solvent.
- Experiments:
 - 1H NMR: Provides information on the proton environment and allows for the quantification of the anomeric ratio (α vs. β).
 - ^{13}C NMR: Shows the number of unique carbons and their chemical environment.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete assignment of proton and carbon signals and for the structural elucidation of any impurities present.

Molecular Weight Confirmation by Mass Spectrometry (MS)

- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
- Mode: Positive ion mode.
- Sample Preparation: Prepare a dilute solution of **N-Valeryl-D-glucosamine** (e.g., 10-100 μ g/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- Analysis: Infuse the sample directly into the mass spectrometer. The expected protonated molecule $[M+H]^+$ for **N-Valeryl-D-glucosamine** ($C_{11}H_{21}NO_6$, MW: 263.29) is at m/z 264.14. [10] Sodium adducts $[M+Na]^+$ at m/z 286.12 are also commonly observed.[11]
- Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation pathways for N-acylated hexosamines involve the loss of water and cleavages within the sugar ring.[12]

Quantitative Data Summary

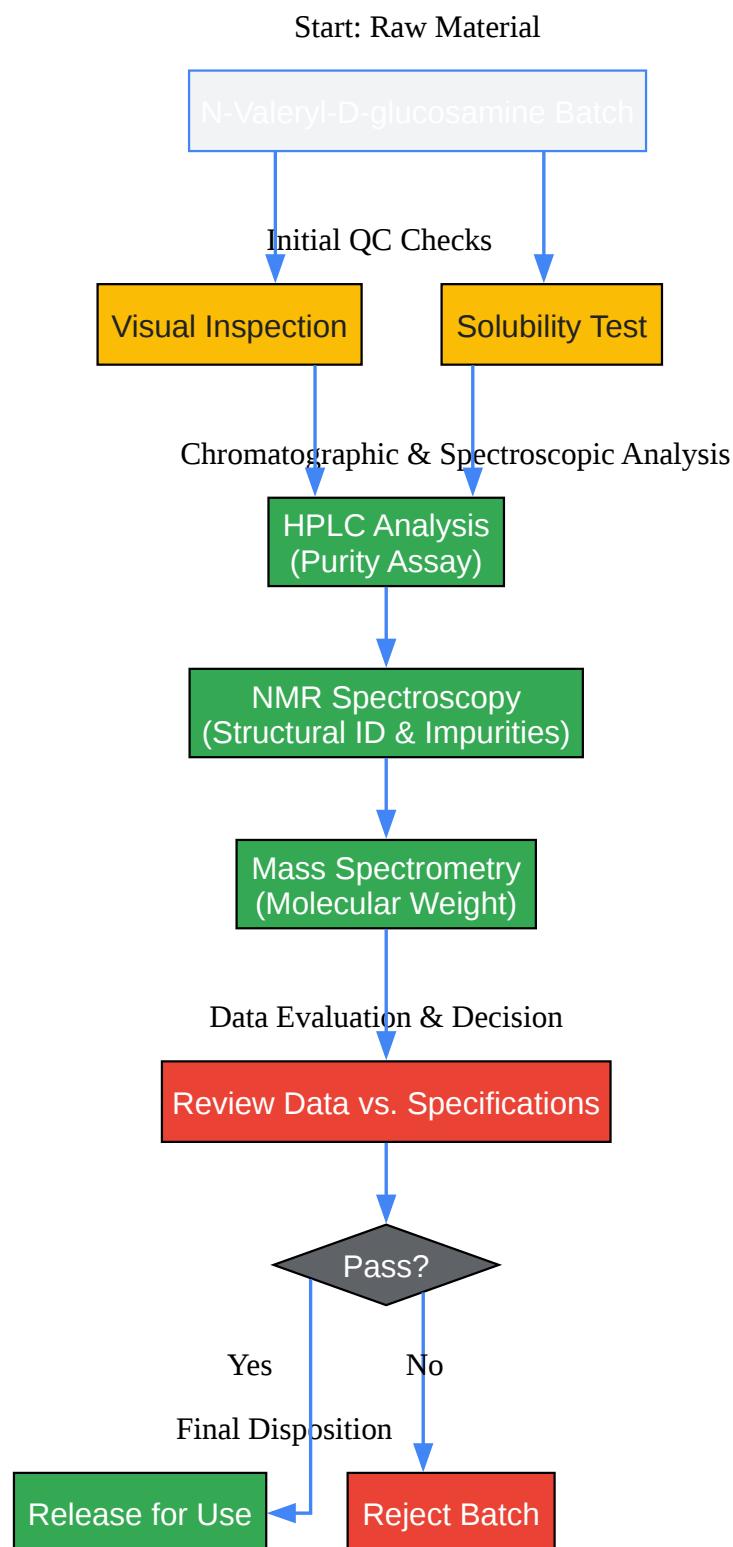
Table 1: Typical Specifications for **N**-Valeryl-D-glucosamine

Parameter	Specification	Analytical Method
Appearance	White to off-white crystalline powder	Visual Inspection
Purity	≥ 98.0%	HPLC
Molecular Formula	C ₁₁ H ₂₁ NO ₆	MS
Molecular Weight	263.29 g/mol	MS
Optical Rotation	Specific rotation value in a defined solvent	Polarimetry

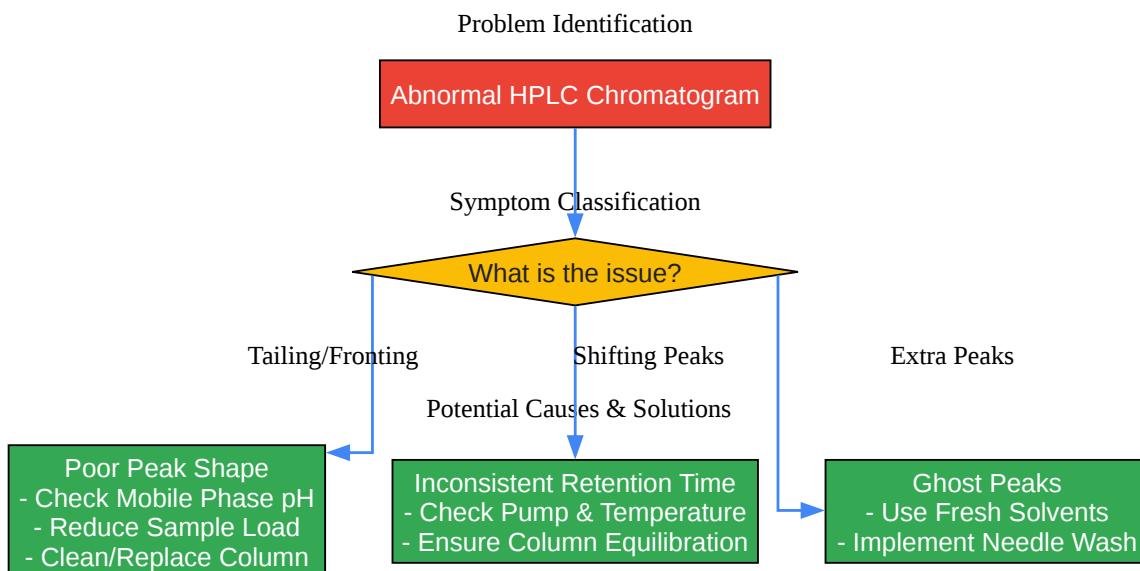
Table 2: HPLC Method Parameters for N-Acylated Glucosamine Derivatives

Parameter	Method 1 (Amino Column) [7]	Method 2 (Amino Column) [8]
Column	Shimadzu InertSustain amino (250 x 4.6 mm, 5 µm)	Phenomenex Luna amino (150 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Phosphate buffer (75:25, v/v, pH 6.0)	Acetonitrile:Phosphate buffer (75:25, v/v, pH 7.5)
Flow Rate	1.0 mL/min	1.5 mL/min
Detection	UV at 194 nm	UV at 195 nm
Column Temp.	Room Temperature	Not specified

Visualizations

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Caption: Quality control workflow for **N-Valeryl-D-glucosamine**.

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Caption: Troubleshooting decision tree for HPLC analysis.

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